1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one
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Overview
Description
1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a phenyl group, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a bromine atom is replaced by the piperazine derivative . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as ion channels or receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the phenyl and piperazine groups.
Pyrrolizines: Similar nitrogen-containing heterocycles with different structural features.
Pyrrolidine-2,5-diones: Contain additional carbonyl groups compared to pyrrolidin-2-one.
Uniqueness
1-Phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core, a phenyl group, and a piperazine moiety
Properties
IUPAC Name |
1-phenyl-3-[4-(2-phenylethyl)piperazin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22-21(12-14-25(22)20-9-5-2-6-10-20)24-17-15-23(16-18-24)13-11-19-7-3-1-4-8-19/h1-10,21H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGBBBMYKXTWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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